(R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane
Description
Properties
IUPAC Name |
(2R)-2-[[4-(2-methoxyethyl)phenoxy]methyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-13-7-6-10-2-4-11(5-3-10)14-8-12-9-15-12/h2-5,12H,6-9H2,1H3/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEOWFGJMGUIGHC-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=CC=C(C=C1)OCC2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCC1=CC=C(C=C1)OC[C@H]2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Catalyzed Epoxidation of 4-(2-Methoxyethyl)phenol
The primary route involves reacting 4-(2-methoxyethyl)phenol with epichlorohydrin in the presence of a base (NaOH or KOH). This two-step process generates the epoxypropane intermediate via nucleophilic substitution and subsequent ring closure.
Reaction Conditions:
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Step 1 (Alkylation): A 1.1:1 molar ratio of NaOH/KOH to 4-(2-methoxyethyl)phenol in purified water (1:20 w/w) at 30–80°C for 30–60 minutes.
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Step 2 (Epoxidation): Addition of epichlorohydrin (1:1–1.1 molar ratio to phenol) at 30–80°C for 10 hours, followed by extraction with ethyl acetate.
Example Yield Data:
| Base | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| NaOH | 30 | 10 | 93.8 |
| KOH | 50 | 7 | 94.6 |
| NaOH | 70 | 9 | 92.2 |
Solvent Selection and Purification
Polar protic solvents (e.g., methanol, ethanol) enhance epoxide stability during amination and recrystallization. Post-reaction purification involves:
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Extraction: Ethyl acetate (1:2 v/v to aqueous phase) removes unreacted starting materials.
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Drying: Anhydrous MgSO₄ eliminates residual moisture.
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Distillation: Rotary evaporation under reduced pressure isolates the epoxypropane intermediate.
Enantioselective Synthesis Challenges
Despite high yields, achieving enantiopure (R)-epoxide remains problematic. The disclosed methods produce racemic mixtures, necessitating chiral resolution techniques absent from current protocols. Potential solutions under investigation include:
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Chiral Catalysts: Asymmetric epoxidation using Sharpless or Jacobsen catalysts.
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Enzymatic Resolution: Lipase-mediated kinetic resolution of racemic mixtures.
Comparative Analysis of Industrial Protocols
Patent CN103102281A Methodology
This patent outlines a three-step process:
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Epoxide Formation: As detailed in Section 2.1.
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Amination: Reacting the epoxide with isopropylamine (1:1–3 molar ratio) in methanol at 30–60°C for 3–10 hours.
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Salt Formation: Recrystallization with succinic acid in acetone yields metoprolol succinate.
Key Advantages:
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High reproducibility (yields >90%).
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Scalable to 100L batches.
Process Optimization Strategies
Chemical Reactions Analysis
Nucleophilic Ring-Opening Reactions
The epoxide undergoes nucleophilic attack, forming metoprolol or related derivatives.
Reaction with Isopropylamine
This step produces metoprolol base , a β1-selective adrenergic blocker:
The amine attacks the less sterically hindered carbon of the epoxide, yielding the secondary alcohol product .
Acid-Catalyzed Hydrolysis
Hydrolysis of the epoxide generates 3-[4-(2-methoxyethyl)phenoxy]propane-1,2-diol (Metoprolol EP Impurity D) :
| Parameter | Experimental Conditions | Source |
|---|---|---|
| Catalyst | 98% H₂SO₄ | |
| Solvent | Dichloromethane | |
| Yield | 63% (ultrasound-assisted) | |
| Purity | 97.8% (HPLC) |
Ultrasound irradiation enhances reaction efficiency by accelerating protonation of the epoxide oxygen, facilitating nucleophilic water attack at the β-carbon .
Other Potential Reactions
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Alcoholysis : Reaction with alcohols (e.g., methanol) under acidic/basic conditions could yield glycol ethers.
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Grignard Reagents : Epoxide opening with organomagnesium halides to form tertiary alcohols.
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Reduction : Catalytic hydrogenation may reduce the epoxide to a diol, though this is less common in industrial contexts.
Reaction Mechanism Insights
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Steric Effects : The (R)-configuration directs nucleophiles (e.g., isopropylamine) to the less hindered epoxide carbon, ensuring regioselectivity .
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Temperature Sensitivity : Exothermic reactions require strict thermal control to avoid byproducts like oligomers or rearranged products .
Industrial Process Optimization
Patents highlight critical adjustments for scalable synthesis:
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Epoxide purification : Avoids high-vacuum distillation by using pH-controlled aqueous washes .
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Green chemistry : Ultrasound reduces reaction time and solvent use in diol synthesis .
This compound’s versatility in nucleophilic ring-opening reactions underpins its role in synthesizing cardiovascular therapeutics. Process refinements continue to enhance yield and purity while minimizing environmental impact .
Scientific Research Applications
Pharmaceutical Applications
-
Intermediate in Drug Synthesis :
- (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane is utilized as an intermediate in the synthesis of various pharmaceuticals. Notably, it serves as a precursor in the production of beta-blockers such as Metoprolol and Ranolazine, which are used to treat cardiovascular diseases and chronic angina respectively .
- Glycidyl Ethers :
Material Science Applications
- Polymerization :
- Surface Modification :
Case Study 1: Synthesis of Metoprolol
A study highlighted the use of this compound as an intermediate in the efficient synthesis of Metoprolol. The research focused on optimizing reaction conditions to enhance yield and purity while minimizing by-products .
Case Study 2: Development of Epoxy Resins
Another case involved utilizing this compound in developing high-performance epoxy resins. The study demonstrated how varying the ratios of this compound with different hardeners affected the mechanical properties of the resulting polymers. The findings indicated that specific formulations could significantly improve thermal stability and flexibility .
Mechanism of Action
The mechanism of action of ®-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane involves its interaction with specific molecular targets, such as enzymes or receptors. The epoxide ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, resulting in various biological effects.
Comparison with Similar Compounds
Stereoisomers and Enantiomers
The compound’s stereoisomers exhibit divergent pharmaceutical relevance:
- (S)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane (CAS 105780-38-9): This enantiomer is a precursor to (S)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-propanediol, a key intermediate in metoprolol synthesis. The (S)-configuration aligns with the stereospecificity of metoprolol’s β-blocking activity, making it pharmacologically significant .
- Racemic 3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane (CAS 56718-70-8): The racemic form is typically an undesired byproduct, as enantiomeric impurities can affect drug efficacy and safety profiles .
Table 1: Stereochemical Comparison
Structural Analogs in Pharmaceutical Contexts
Metoprolol-Related Impurities
- 3-[4-(2-Methoxyethyl)phenoxy]-1,2-propanediol (CAS 62572-90-1): A diol derivative formed via hydrolysis of the epoxide ring. It is a degradation product of metoprolol, emphasizing the reactivity of the epoxy group .
Epoxide-Containing Impurities in Other Drugs
- N-[4-(Oxiran-2-ylmethoxy)phenyl]acetamide (Paroxetine impurity): Shares an epoxypropane backbone but differs in the substituent (acetamide vs. methoxyethyl). This structural variation impacts solubility (LogP: 1.85 vs. 2.02 for the target compound) and metabolic stability .
Table 2: Physicochemical Properties of Epoxide Analogs
| Compound Name | Molecular Formula | XLogP3 | Hydrogen Bond Acceptors | Topological Polar Surface Area (Ų) |
|---|---|---|---|---|
| (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane | C12H16O3 | 2.02 | 3 | 35.5 |
| N-[4-(Oxiran-2-ylmethoxy)phenyl]acetamide | C11H13NO3 | 1.85 | 4 | 55.7 |
| 3-[4-(2-Methoxyethyl)phenoxy]-1,2-propanediol | C12H18O4 | 0.89 | 4 | 69.4 |
| References |
Biological Activity
(R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane is a chemical compound notable for its potential biological activities and applications in various fields, including medicinal chemistry and enzyme catalysis. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₆O₃
- Molecular Weight : 208.25 g/mol
- Structure : The compound features an epoxy group, which contributes to its reactivity and potential applications in pharmaceuticals.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The epoxide ring can undergo nucleophilic attack, forming covalent bonds with target molecules. This interaction can modulate the activity of various enzymes or receptors, leading to diverse biological effects:
- Enzyme Interaction : It can serve as a substrate or inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may interact with receptors, influencing signaling pathways that regulate physiological responses.
1. Enzyme-Catalyzed Reactions
This compound is utilized in studies examining enzyme-catalyzed reactions involving epoxides. Its chiral nature makes it a valuable building block for synthesizing enantiomerically pure compounds, which are crucial in drug development .
2. Medicinal Chemistry
Research indicates that derivatives of this compound may have therapeutic applications targeting specific enzymes or receptors. Its structural properties allow for modifications that can enhance biological activity or selectivity.
Case Studies
Several studies have investigated the biological effects of this compound:
- Study on Enzyme Inhibition : A study demonstrated that the compound could inhibit specific cytochrome P450 enzymes, which are critical in drug metabolism. This inhibition could lead to altered pharmacokinetics of co-administered drugs .
- Cytotoxicity Assessment : In vitro assays showed that this compound exhibited cytotoxic effects on certain cancer cell lines, suggesting potential as an anticancer agent .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Metoprolol | Beta-blocker with similar phenolic structure | Widely used antihypertensive drug |
| Propranolol | Non-selective beta-blocker | Different mechanism of action |
| Atenolol | Selective beta-blocker | More selective for beta-1 adrenergic receptors |
| This compound | Unique epoxy group | Distinct reactivity profiles and biological activities |
The unique epoxy group of this compound distinguishes it from other beta-blockers and compounds with similar structures, potentially offering different reactivity profiles and biological activities that merit further exploration .
Q & A
Q. What are the synthetic routes for (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane, and how is stereoselectivity controlled?
Methodology :
- The compound is synthesized via epoxidation of a glycidyl ether precursor. A common approach involves reacting 4-(2-methoxyethyl)phenol with (R)-epichlorohydrin under alkaline conditions (e.g., NaOH or KOH) to form the epoxide ring.
- Stereoselectivity is achieved using chiral catalysts or chiral resolving agents during the epoxidation step. For example, Sharpless asymmetric epoxidation conditions (Ti(OiPr)₄, dialkyl tartrate, and tert-butyl hydroperoxide) can be adapted for enantiomeric control .
- Post-synthesis, chiral HPLC or polarimetry is used to verify enantiomeric excess .
Q. How can the structural identity and purity of this compound be confirmed?
Methodology :
Q. What are the stability considerations for this compound under storage and reaction conditions?
Methodology :
- Storage : Store at 2–8°C in inert atmosphere (argon) to prevent hydrolysis of the epoxide ring. Stability studies show decomposition at >40°C or in humid environments .
- Reactivity : Monitor for ring-opening reactions in acidic/basic conditions (e.g., formation of diols via hydrolysis). Use anhydrous solvents (e.g., THF, DCM) and controlled temperatures during synthesis .
Advanced Research Questions
Q. How can this compound be analyzed as a process-related impurity in metoprolol synthesis?
Methodology :
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic ring-opening reactions?
Methodology :
- Kinetic Studies : Monitor epoxide ring-opening with nucleophiles (e.g., amines, thiols) using in situ FTIR or NMR. For example, reaction with isopropylamine (to form metoprolol) follows second-order kinetics under basic conditions .
- DFT Calculations : Model transition states for stereochemical outcomes. The (R)-epoxide favors nucleophilic attack at the less hindered terminal epoxide carbon, leading to the desired β-blocker stereochemistry .
Q. Can this compound serve as a scaffold for novel bioactive molecules beyond β-blockers?
Methodology :
Q. How do experimental data resolve contradictions in reported synthetic yields for this compound?
Methodology :
- Design of Experiments (DoE) : Vary parameters (temperature, catalyst loading, solvent polarity) to identify optimal conditions. For example, yields improve from 65% to 85% when using K₃Fe(CN)₆ as an oxidizing agent at 0°C vs. room temperature .
- Statistical Analysis : Use ANOVA to validate significant factors (e.g., pH and reaction time contribute to 90% of yield variability) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
